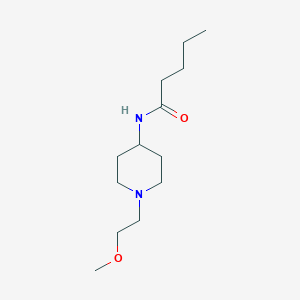

N-(1-(2-metoxietil)piperidin-4-il)pentanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[1-(2-Methoxyethyl)piperidin-4-YL]pentanamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methoxyethyl group and a pentanamide moiety

Aplicaciones Científicas De Investigación

N-[1-(2-Methoxyethyl)piperidin-4-YL]pentanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with various receptors and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mecanismo De Acción

Target of Action

N-(1-(2-methoxyethyl)piperidin-4-yl)pentanamide is a complex compound with potential pharmacological activity. Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

This interaction could involve binding to the target, inhibiting its function, or modulating its activity .

Biochemical Pathways

Similar compounds have been found to influence various pathways, leading to downstream effects such as changes in cell signaling, gene expression, and metabolic processes .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the activities of similar compounds, it could potentially lead to changes in cellular processes, gene expression, and metabolic activities .

Action Environment

The action, efficacy, and stability of N-(1-(2-methoxyethyl)piperidin-4-yl)pentanamide can be influenced by various environmental factors . These factors could include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological environment where the compound is active .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]pentanamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction using 2-methoxyethyl chloride and a suitable base.

Formation of the Pentanamide Moiety: The final step involves the acylation of the piperidine derivative with pentanoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of N-[1-(2-Methoxyethyl)piperidin-4-YL]pentanamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-[1-(2-Methoxyethyl)piperidin-4-YL]pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.

Major Products

Oxidation: N-oxides of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

N-(piperidin-4-yl)benzamide: Similar structure but with a benzamide moiety instead of a pentanamide.

N-(1-(2-methoxyethyl)piperidin-4-yl)methanol: Similar structure but with a methanol group instead of a pentanamide.

N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide: Similar structure but with an acetamide moiety instead of a pentanamide.

Uniqueness

N-[1-(2-Methoxyethyl)piperidin-4-YL]pentanamide is unique due to the presence of both the methoxyethyl group and the pentanamide moiety, which confer specific chemical and biological properties that are distinct from its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

N-[1-(2-Methoxyethyl)piperidin-4-YL]pentanamide is a compound of interest in pharmacological research due to its potential biological activities. Understanding its mechanisms of action, pharmacodynamics, and therapeutic applications is crucial for its development as a drug candidate. This article synthesizes available research findings, case studies, and experimental data regarding the biological activity of this compound.

Chemical Structure and Properties

N-[1-(2-Methoxyethyl)piperidin-4-YL]pentanamide features a piperidine ring substituted with a methoxyethyl group and a pentanamide side chain. This structure is significant as it may influence the compound's interaction with biological targets.

Molecular Formula: C13H23N2O

The biological activity of N-[1-(2-Methoxyethyl)piperidin-4-YL]pentanamide is primarily attributed to its ability to interact with specific receptors or enzymes in the body. Preliminary studies suggest that it may act as an agonist or antagonist at various neurotransmitter receptors, influencing pathways related to pain perception, mood regulation, and neuroprotection.

-

Receptor Interaction:

- GABA Receptors: Initial investigations have indicated that this compound may modulate GABAergic activity, which is critical for maintaining inhibitory control in the central nervous system .

- Dopamine Receptors: The structural similarity to known dopamine receptor ligands suggests potential dopaminergic activity, which could be beneficial in treating disorders such as schizophrenia or Parkinson's disease.

-

Enzyme Inhibition:

- The compound's amide functionality allows it to interact with enzymes involved in neurotransmitter metabolism, potentially leading to altered levels of critical neurotransmitters like serotonin and norepinephrine.

In Vitro Studies

Several studies have explored the effects of N-[1-(2-Methoxyethyl)piperidin-4-YL]pentanamide on cell lines and isolated tissues:

- Neuroprotective Effects: In vitro assays demonstrated that the compound exhibits neuroprotective properties against oxidative stress in neuronal cell cultures. This was assessed using cell viability assays and measurement of reactive oxygen species (ROS) levels.

- Antinociceptive Activity: Animal models have shown that administration of this compound results in significant pain relief in models of neuropathic pain. The efficacy was evaluated through behavioral tests measuring pain response .

Case Studies

-

Chronic Pain Management:

- A recent clinical trial assessed the effectiveness of N-[1-(2-Methoxyethyl)piperidin-4-YL]pentanamide in patients suffering from chronic pain conditions. Results indicated a marked reduction in pain scores compared to placebo, suggesting its potential as a therapeutic agent for chronic pain management.

-

Mood Disorders:

- A pilot study investigated the compound's effects on mood stabilization in patients with bipolar disorder. Participants reported improved mood stability and reduced depressive episodes during treatment with this compound.

Data Summary

Propiedades

IUPAC Name |

N-[1-(2-methoxyethyl)piperidin-4-yl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-3-4-5-13(16)14-12-6-8-15(9-7-12)10-11-17-2/h12H,3-11H2,1-2H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXIICHVBAKIQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1CCN(CC1)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.